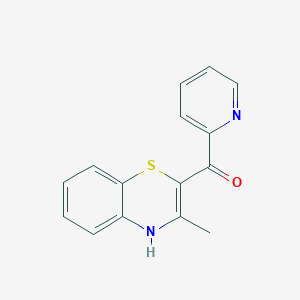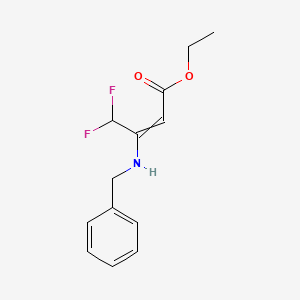
Ethyl 3-(benzylamino)-4,4-difluorobut-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(benzylamino)-4,4-difluorobut-2-enoate is an organic compound characterized by the presence of a benzylamino group attached to a difluorobut-2-enoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(benzylamino)-4,4-difluorobut-2-enoate typically involves the reaction of benzylamine with an appropriate difluorobut-2-enoate precursor. One common method is the aza-Michael addition of benzylamine to α,β-unsaturated esters, which can be promoted by catalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) under solvent-free conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 3-(benzylamino)-4,4-difluorobut-2-enoate can undergo various chemical reactions, including:
Oxidation: The benzylamino group can be oxidized to form corresponding imines or amides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The difluorobut-2-enoate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMSO (Dimethyl sulfoxide) in the presence of an acid.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of imines or amides.
Reduction: Formation of alcohols.
Substitution: Formation of substituted difluorobut-2-enoate derivatives.
Aplicaciones Científicas De Investigación
Ethyl 3-(benzylamino)-4,4-difluorobut-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(benzylamino)-4,4-difluorobut-2-enoate involves its interaction with specific molecular targets. The benzylamino group can participate in hydrogen bonding and electrostatic interactions, while the difluorobut-2-enoate moiety can engage in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Ethyl 3-(benzylamino)propanoate: Similar structure but lacks the difluoro substitution.
N-Benzyl-beta-alanine Ethyl Ester: Another benzylamino derivative with different ester functionality.
Uniqueness: Ethyl 3-(benzylamino)-4,4-difluorobut-2-enoate is unique due to the presence of the difluoro substitution, which can significantly alter its chemical reactivity and biological activity compared to its non-fluorinated analogs .
Propiedades
Número CAS |
90185-24-3 |
|---|---|
Fórmula molecular |
C13H15F2NO2 |
Peso molecular |
255.26 g/mol |
Nombre IUPAC |
ethyl 3-(benzylamino)-4,4-difluorobut-2-enoate |
InChI |
InChI=1S/C13H15F2NO2/c1-2-18-12(17)8-11(13(14)15)16-9-10-6-4-3-5-7-10/h3-8,13,16H,2,9H2,1H3 |
Clave InChI |
KWEDGQPRGQWDIO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=C(C(F)F)NCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1,3-Benzothiazol-2-yl)[4-(3-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B14356866.png)
![3-Cyclopropylpyrimido[1,2-B]indazole](/img/structure/B14356880.png)
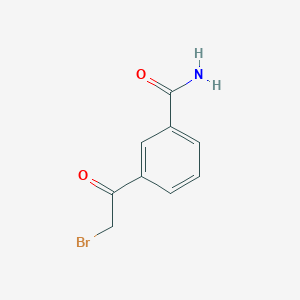

![3-Butan-2-yl-6-[(4-methoxyphenyl)methyl]-9-[6-(oxiran-2-yl)-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B14356894.png)


![Methyl 2-ethoxy-5-[(2-phenylhydrazinylidene)methyl]benzoate](/img/structure/B14356900.png)
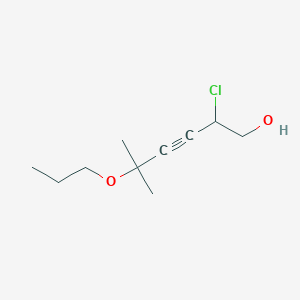
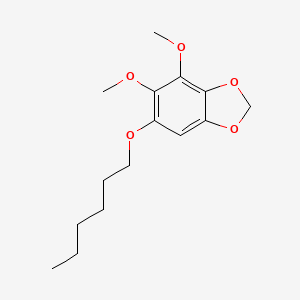

![3-{4-[3-(Dodecyloxy)-3-oxoprop-1-EN-1-YL]phenyl}prop-2-enoic acid](/img/structure/B14356926.png)

